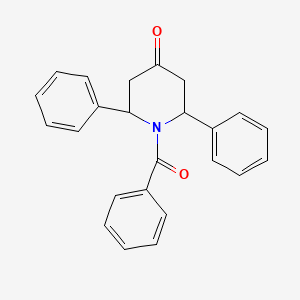![molecular formula C17H17BBrNO3 B15160255 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-26-5](/img/structure/B15160255.png)
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a boron-containing phenyl group, and a methoxy substituent, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The final step involves the quaternization of the nitrogen atom in the quinoline ring with a suitable alkylating agent, such as methyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The boron-containing phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Formation of quinoline-6-carboxaldehyde.
Reduction: Formation of 1-[(4-Boronophenyl)methyl]-6-methoxytetrahydroquinoline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The boron-containing phenyl group can also participate in boron-neutron capture therapy (BNCT), a targeted cancer treatment that exploits the high neutron capture cross-section of boron-10.
類似化合物との比較
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can be compared with other similar compounds, such as:
1-[(4-Boronophenyl)methyl]-quinolin-1-ium bromide: Lacks the methoxy group, which may affect its reactivity and photophysical properties.
6-Methoxyquinolin-1-ium bromide:
1-[(4-Boronophenyl)methyl]-6-chloroquinolin-1-ium bromide: The chloro substituent may alter its electronic properties and reactivity.
The unique combination of the boron-containing phenyl group and the methoxy substituent in this compound makes it a versatile and valuable compound for various scientific research applications.
特性
CAS番号 |
784146-26-5 |
|---|---|
分子式 |
C17H17BBrNO3 |
分子量 |
374.0 g/mol |
IUPAC名 |
[4-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO3.BrH/c1-22-16-8-9-17-14(11-16)3-2-10-19(17)12-13-4-6-15(7-5-13)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChIキー |
MVPQYCQFEWDCGG-UHFFFAOYSA-M |
正規SMILES |
B(C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)


![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)



![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)

![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
